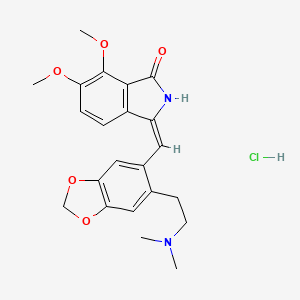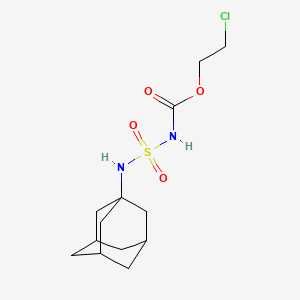
2-Chloroethyl ((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a 2-chloroethyl group, an adamantylsulfamoyl moiety, and a carbamate functional group. This compound is often used in experimental and research settings due to its interesting chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate typically involves the reaction of 2-chloroethanol with 1-adamantylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the compound in high purity and yield .
化学反応の分析
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cellular processes. The exact pathways and molecular targets involved are still under investigation .
類似化合物との比較
Similar Compounds
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the carbamate nitrogen.
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate derivatives: Various derivatives with different substituents on the adamantyl or carbamate moieties.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the carbamate and chloroethyl groups offer reactivity and potential for further functionalization .
特性
CAS番号 |
116943-56-7 |
|---|---|
分子式 |
C13H21ClN2O4S |
分子量 |
336.84 g/mol |
IUPAC名 |
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate |
InChI |
InChI=1S/C13H21ClN2O4S/c14-1-2-20-12(17)15-21(18,19)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H,15,17) |
InChIキー |
COMMQFBYMKZQKX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


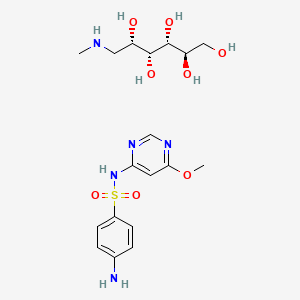
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
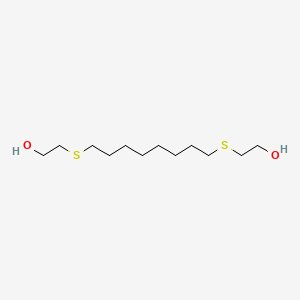
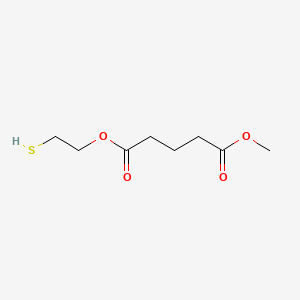
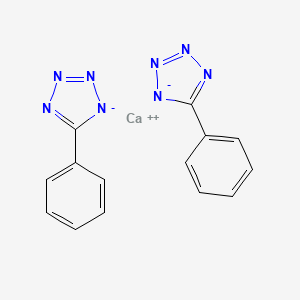
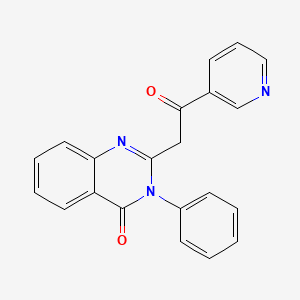
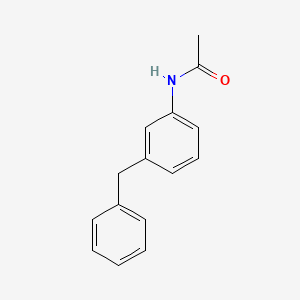



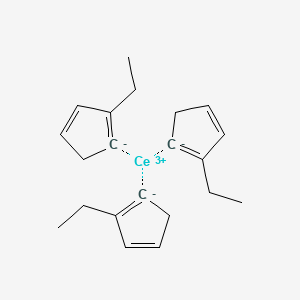

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
